molecular formula C21H14N4O3S B3215923 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170016-73-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3215923
CAS RN: 1170016-73-5
M. Wt: 402.4 g/mol
InChI Key: ZXDAGVRVMVKNGO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties . The compound is a complex organic molecule that likely has a variety of potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole derivatives, including the compound , have been synthesized through various chemical reactions . These reactions often involve the use of a base and a nucleophilic substitution .

Mechanism of Action

Target of Action

The compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, has been found to exhibit anti-inflammatory properties . It is suggested that the compound’s primary targets are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is a key biochemical pathway involved in the inflammatory response . By inhibiting COX-1 and COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in a reduction of inflammation and associated symptoms.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, which are key mediators of inflammation. This leads to a reduction in inflammation and associated symptoms.

Future Directions

Benzothiazole derivatives, including the compound , have shown promise in the field of medicinal chemistry, particularly as potential anti-tubercular agents . Future research could focus on further exploring these properties and developing more effective synthesis methods.

Biochemical Analysis

Biochemical Properties

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By binding to the active sites of these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can influence the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes and reduce inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of COX enzymes by binding to their catalytic sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism and biotransformation . For example, this compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different pharmacological properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes and functions.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c1-12-10-18(25(24-12)21-22-15-7-3-5-9-17(15)29-21)23-19(26)14-11-13-6-2-4-8-16(13)28-20(14)27/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDAGVRVMVKNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

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